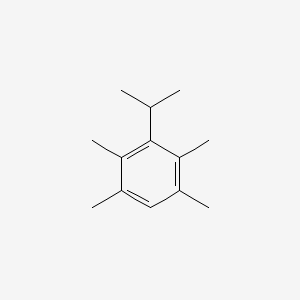
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene is an aromatic hydrocarbon with a benzene ring substituted by four methyl groups and one isopropyl group. This compound is known for its unique structural properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene can be synthesized through several methods. One common method involves the alkylation of 1,2,4,5-tetramethylbenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of 1,2,4,5-tetramethylbenzene often involves the use of xylene as a starting material. The xylene undergoes a series of alkylation and isomerization reactions to produce the desired tetramethylbenzene. The final product is then purified through distillation and crystallization processes .
化学反应分析
Types of Reactions
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of 1,2,4,5-tetramethyl-3-(propan-2-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the final substituted product.
相似化合物的比较
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar structure but lacks the isopropyl group.
1,2,3,4-Tetramethylbenzene: Different arrangement of methyl groups.
1,2,3,5-Tetramethylbenzene: Another isomer with a different methyl group arrangement.
Uniqueness
1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene is unique due to the presence of both four methyl groups and an isopropyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific industrial and research applications .
属性
CAS 编号 |
142144-68-1 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC 名称 |
1,2,4,5-tetramethyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-8(2)13-11(5)9(3)7-10(4)12(13)6/h7-8H,1-6H3 |
InChI 键 |
FILUXEXKYVASJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


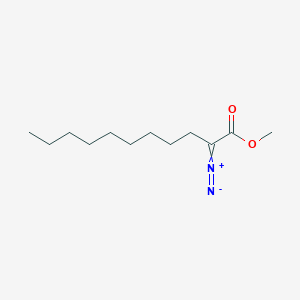
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
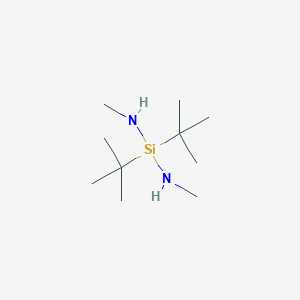


![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
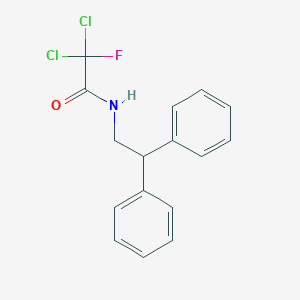
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
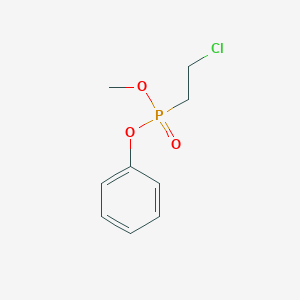
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
